molecular formula C7H12O3 B1527467 Methyl 2-cyclobutoxyacetate CAS No. 1247751-17-2

Methyl 2-cyclobutoxyacetate

Cat. No.: B1527467
CAS No.: 1247751-17-2
M. Wt: 144.17 g/mol
InChI Key: YBPVIGMMACIOOG-UHFFFAOYSA-N
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Description

Significance of Aliphatic Esters in Advanced Chemical Synthesis

Aliphatic esters are a fundamental class of organic compounds characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another, which is then connected to an alkyl chain. solubilityofthings.com These compounds are not merely simple molecules; they are pivotal building blocks and intermediates in a vast array of chemical transformations. studymind.co.uknih.gov Their importance stems from their relative stability, which makes them easy to handle, and their sufficient reactivity to participate in a variety of reactions. libretexts.org

In advanced chemical synthesis, esters are valued for their role in creating complex molecules with specific properties. studymind.co.uk They are frequently used in the synthesis of pharmaceuticals, polymers, and fragrances. nih.gov The ester functional group can undergo several key reactions, such as hydrolysis to yield carboxylic acids and alcohols, and aminolysis to form amides. libretexts.org This reactivity allows chemists to strategically modify molecular structures. Furthermore, low molecular weight esters are often employed as solvents for a wide range of plastics, resins, and lacquers. wikipedia.org

Overview of Research Trajectories for Novel Cyclobutyl-Containing Compounds

The cyclobutane (B1203170) ring, a four-membered carbocycle, is increasingly being incorporated into pharmacologically active compounds. nih.gov Historically considered a strained and relatively inert ring system, recent research has highlighted its valuable contributions to the properties of drug candidates. ru.nl Key characteristics of the cyclobutane ring include its unique puckered structure, which provides three-dimensionality, and its ability to act as a bioisosteric replacement for other groups, such as piperidines, potentially improving properties like water solubility. nih.gov

Current research trajectories focus on several key advantages of including cyclobutane moieties in larger molecules:

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a more biologically active conformation. nih.gov

Improved Metabolic Stability: Replacing more metabolically susceptible groups with a cyclobutane ring can enhance a drug candidate's stability in the body. ru.nl

Enhanced Potency: In some cases, the introduction of a cyclobutyl group can lead to a significant increase in a compound's biological activity. ru.nl

Aryl Isostere: The cyclobutane ring can serve as a non-aromatic replacement for phenyl groups, a strategy used to fine-tune a molecule's properties. ru.nl

These attributes have led to the investigation of cyclobutane-containing compounds in various therapeutic areas, including cancer and neurodegenerative diseases. nih.govgoogle.com

Position of Methyl 2-cyclobutoxyacetate in Current Academic Endeavors

This compound itself is primarily classified as a research compound and a building block for more complex syntheses. While extensive academic literature solely dedicated to this specific molecule is not widespread, its constituent parts—the aliphatic ester and the cyclobutane ring—situate it within the significant research trends mentioned above.

A notable application of a closely related analogue, tert-butyl 2-cyclobutoxyacetate, is found in a patent for the synthesis of compounds that act as activators of eukaryotic initiation factor 2B (eIF2B). google.com This protein complex is crucial for protein synthesis, and its modulation is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. google.com In the patented synthesis, the cyclobutoxyacetate moiety serves as a key fragment. google.com This suggests that this compound could be a valuable precursor or building block in the development of novel therapeutics targeting such pathways. Its use in the preparation of reagents for antibody-drug conjugates (ADCs) further underscores its role as a specialized chemical tool in bioconjugation and pharmaceutical research. chemscene.com

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1247751-17-2 chemscene.com
Molecular Formula C₇H₁₂O₃ chemscene.comuni.lu
Molecular Weight 144.17 g/mol chemscene.com
IUPAC Name This compound fluorochem.co.uk
SMILES O=C(OC)COC1CCC1 chemscene.com
Purity ≥98% chemscene.comfluorochem.co.uk
Monoisotopic Mass 144.07864 Da uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyclobutyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)5-10-6-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPVIGMMACIOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247751-17-2
Record name methyl 2-cyclobutoxyacetate
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Synthetic Methodologies and Strategic Approaches for Methyl 2 Cyclobutoxyacetate

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of Methyl 2-cyclobutoxyacetate logically involves the formation of the ether linkage and the ester group. These transformations can be performed in a stepwise manner, typically involving the synthesis of an intermediate like 2-cyclobutoxyacetic acid, followed by esterification.

Esterification Reactions for this compound Formation

A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-cyclobutoxyacetic acid. The Fischer-Speier esterification is a classic and widely used method for this purpose. byjus.comathabascau.ca This acid-catalyzed reaction involves treating 2-cyclobutoxyacetic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

The mechanism of the Fischer esterification is a reversible, multi-step process. masterorganicchemistry.comnumberanalytics.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. Subsequently, the lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). The elimination of water results in a protonated ester, which is then deprotonated to yield the final product, this compound, and regenerates the acid catalyst. byjus.commasterorganicchemistry.com To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol (methanol) or to remove the water formed during the reaction. athabascau.ca

Another approach to ester formation is through the reaction of an alkali metal salt of 2-cyclobutoxyacetic acid with an alkyl halide, in this case, a methyl halide like methyl iodide. This reaction proceeds via an Sₙ2 mechanism. mdpi.com

Cyclobutane (B1203170) Ring Construction Strategies

Photochemical [2+2] cycloadditions, for instance, can be employed to dimerize alkenes to form cyclobutane rings. rsc.org In the context of synthesizing a precursor to this compound, a relevant strategy could involve the cycloaddition of an appropriate alkene.

Thermal [2+2] cycloadditions are also a viable option. For example, the reaction between an enamine and an electron-deficient alkene can lead to the formation of a cyclobutane ring under thermal conditions. nih.gov The construction of functionalized cyclobutanes often relies on the reaction of ketenes with alkenes. kib.ac.cn

More recent methods for cyclobutane synthesis include the use of hyperbaric [2+2] cycloaddition reactions, which can be effective for creating substituted cyclobutanol (B46151) derivatives that can then be further functionalized. researchgate.netru.nl Additionally, formal [3+1] cycloadditions using reagents like 1,1-diborylalkanes have emerged as a novel way to access borylated cyclobutanols, which are versatile intermediates for further synthetic transformations. nih.govchemrxiv.org

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge and an area of active research. When considering the synthesis of a chiral derivative of this compound, stereoselective methods for the construction of the cyclobutane ring are crucial.

Asymmetric [2+2] cycloadditions have been developed to produce enantiomerically enriched cyclobutane derivatives. nih.gov One strategy involves the use of chiral auxiliaries attached to one of the reacting partners to direct the stereochemical outcome of the cycloaddition. For example, the use of Evans oxazolidinones as chiral auxiliaries in the photodimerization of cinnamic acid derivatives has been shown to afford functionalized cyclobutane rings with high enantiocontrol. rsc.orgrsc.org

Organocatalysis has also emerged as a powerful tool for enantioselective [2+2] cycloadditions. Chiral secondary amines can catalyze the reaction between enals and other components to produce substituted cyclobutanes with high stereoselectivity. nih.govrsc.org Furthermore, chiral phosphoric acids have been utilized as catalysts in photocycloadditions to achieve enantiocontrol. rsc.org

Another approach to stereoselective cyclobutane synthesis is the ring contraction of appropriately substituted, readily accessible pyrrolidines. This method, mediated by iodonitrene chemistry, has been shown to proceed with a high degree of stereospecificity, allowing for the synthesis of multi-substituted cyclobutanes with multiple stereocenters. nih.govacs.org

Novel Synthetic Methodologies

In addition to established routes, modern synthetic chemistry offers novel methodologies that can be applied to the synthesis of this compound, often providing milder reaction conditions and improved efficiency.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the formation of carbon-oxygen bonds, offering powerful alternatives to traditional methods like the Williamson ether synthesis. Palladium-catalyzed reactions, in particular, have been developed for the synthesis of ethers. For instance, palladium-catalyzed alkoxylation of unactivated C(sp³)–H bonds can be a direct way to form ether linkages. acs.org In the context of this compound synthesis, a palladium catalyst could potentially be used to couple cyclobutanol with a suitable acetate-containing partner.

Buchwald and his colleagues have developed a general method for the palladium-catalyzed coupling of methanol with (hetero)aryl halides to form methyl aryl ethers under mild conditions, showcasing the power of these catalysts in C-O bond formation. organic-chemistry.org While this specific example involves aryl halides, the underlying principles of using palladium catalysts with specialized ligands to facilitate such couplings could be adapted for the synthesis of alkyl ethers.

The general mechanism for such cross-coupling reactions often involves the oxidative addition of the halide to the palladium(0) catalyst, followed by coordination of the alcohol, deprotonation to form a palladium-alkoxide complex, and subsequent reductive elimination to yield the ether product and regenerate the catalyst.

Organocatalytic Routes

Organocatalysis offers a metal-free alternative for key bond-forming reactions. In the context of synthesizing this compound, organocatalysts can be employed for both the ether formation and the esterification steps.

Recent advancements have led to the development of organocatalysts for the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. For example, sulfur(IV)-based organocatalysts have been designed to activate carboxylic acids, facilitating their reaction with alcohols. rsc.orgresearchgate.net Chiral Brønsted acids have also been utilized for the atroposelective esterification of carboxylic acids, highlighting the potential for enantiocontrol in organocatalytic esterification processes. researchgate.netthieme-connect.com Phosphoric acid-derived organocatalysts have also proven effective for dehydrative esterification under mild conditions. organic-chemistry.org

Photochemical and Electrochemical Synthesis Pathways

Traditional synthesis of esters often relies on thermal energy and acid or base catalysis. However, photochemical and electrochemical methods offer alternative energy sources that can provide unique reactivity, milder reaction conditions, and access to novel chemical transformations. nih.govnih.gov These methods involve the use of light (photochemistry) or electric current (electrochemistry) to generate highly reactive intermediates, such as radicals or radical ions, which can drive the formation of the desired carbon-oxygen bonds. rsc.orgresearchgate.net

Photochemical Pathways: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-O bonds under exceptionally mild conditions. researchgate.netacs.org For the synthesis of this compound, a hypothetical photochemical approach could involve the coupling of an alcohol and a carboxylic acid derivative or nitrile, activated by a photocatalyst. nih.govrsc.org One potential route is the light-induced reaction between cyclobutanol and an activated methyl acetate (B1210297) precursor. Another strategy involves the photocatalytic coupling of aldehydes with phenols to form esters; a similar principle could be adapted where an aldehyde is coupled with cyclobutanol. acs.org

A plausible mechanism, inspired by known photochemical esterifications, might involve the following steps:

Excitation of a photocatalyst (e.g., an Iridium complex) by visible light. rsc.org

The excited photocatalyst engages in a single-electron transfer (SET) with one of the reactants, generating a radical intermediate. acs.org

This radical intermediate then reacts with the second reactant to form the C-O bond of the target ester.

Electrochemical Pathways: Electro-organic synthesis provides a green and cost-effective alternative to traditional chemical methods by using electrons as reagents. nih.gov This approach can often be performed at room temperature without the need for strong acids, metal catalysts, or external oxidants. sioc-journal.cnrsc.org An electrochemical synthesis of this compound could be envisioned through the anodic oxidation of a mixture of cyclobutanol and a suitable acetate source.

Recent advancements have demonstrated the electrochemical esterification of carboxylic acids with alcohols in an undivided electrolytic cell, a method that could be directly applicable. sioc-journal.cn Another innovative approach is the synthesis of esters from N-alkoxyamides via constant current electrolysis, which avoids external oxidants and produces nitrogen as a benign byproduct. acs.org These electrochemical methods for C-O bond formation are gaining traction due to their efficiency and scalability. csu.edu.aunih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. solubilityofthings.comcore.ac.uk Applying these principles to the synthesis of this compound is essential for developing sustainable manufacturing processes.

Solvent Selection and Alternative Reaction Media

Solvents constitute a significant portion of the mass in typical chemical reactions and are a primary source of waste and environmental concern. jove.com The selection of a solvent should prioritize low toxicity, biodegradability, and safety. Traditional solvents used in esterification, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), are now recognized as hazardous. jove.com

Green alternatives are increasingly being adopted. For a hypothetical synthesis of this compound, acetonitrile (B52724) has been shown to be a greener substitute for chlorinated solvents in Steglich esterifications. jove.comnih.gov Other favorable solvents include esters like methyl or ethyl acetate, and alcohols such as 1-butanol. acs.org Dibasic esters (DBE), which are mixtures of dimethyl adipate, glutarate, and succinate, are also excellent, biodegradable solvent substitutes for materials like acetone (B3395972) and toluene. jrhessco.comcarlroth.com In some cases, reactions can be performed in water or deep eutectic solvents (DESs), which are mixtures of natural compounds like glycerol (B35011) and glucose, further enhancing the green profile of the synthesis. sophim.com

The following table provides a comparison of common organic solvents, classifying them based on green chemistry principles.

Solvent ClassSolvent NameGreen Chemistry RecommendationRationale
HalogenatedDichloromethane (DCM)UndesirableProbable human carcinogen, ozone-depleting. jove.com
AmideDimethylformamide (DMF)UndesirableReproductive toxicity concerns. jove.com
EsterEthyl AcetatePreferredLower toxicity, readily biodegradable. acs.org
NitrileAcetonitrileUsable/Greener AlternativeLess hazardous than DCM or DMF for certain reactions. nih.gov
Alcohol1-ButanolPreferredGood biodegradability, less volatile than methanol/ethanol. acs.org
AlternativeDibasic Esters (DBE)PreferredReadily biodegradable, low odor, low volatility. jrhessco.comcarlroth.com

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. solubilityofthings.com A higher atom economy signifies a more sustainable process with less waste generation.

Two plausible, albeit hypothetical, synthetic routes to this compound are:

Route 1 (Williamson-type Synthesis): Reaction of sodium cyclobutoxide with methyl 2-chloroacetate.

Route 2 (Steglich Esterification): Reaction of cyclobutanol with 2-chloroacetic acid, followed by methylation, or direct coupling of cyclobutanol and methyl 2-chloroacetate facilitated by a coupling agent. For simplicity, we will consider the direct reaction between sodium cyclobutoxide and methyl 2-chloroacetate.

Let's compare the atom economy for these two fundamental approaches.

Route 1: Williamson-type Synthesis Cyclobutanol + NaOH → Sodium Cyclobutoxide + H₂O Sodium Cyclobutoxide + Methyl 2-chloroacetate → this compound + NaCl

Reactants: Cyclobutanol (C₄H₈O, MW: 72.11), Sodium Hydroxide (B78521) (NaOH, MW: 40.00), Methyl 2-chloroacetate (C₃H₅ClO₂, MW: 108.52)

Desired Product: this compound (C₇H₁₂O₃, MW: 144.17)

Byproducts: Water (H₂O, MW: 18.02), Sodium Chloride (NaCl, MW: 58.44)

Total Mass of Reactants: 72.11 + 40.00 + 108.52 = 220.63 g/mol

Atom Economy: (144.17 / 220.63) * 100% = 65.3%

Route 2: Fischer Esterification Cyclobutanol + Methyl Acetoacetate → this compound + H₂O (This is a simplified representation of a potential acid-catalyzed reaction)

Reactants: Cyclobutanol (C₄H₈O, MW: 72.11), Methyl Acetoacetate (C₅H₈O₃, MW: 116.11) - Note: a more appropriate reactant would be methyl 2-haloacetate or similar for direct esterification, but for a simple comparison, we consider the components. A direct Fischer esterification would be between cyclobutoxyacetic acid and methanol. The Williamson route is more direct for creating the ether linkage. The atom economy of substitution reactions like the Williamson synthesis is inherently lower than addition reactions due to the formation of salt byproducts. tamu.edu

Maximizing reaction efficiency also involves optimizing reaction conditions to achieve high yields, which, when combined with high atom economy, leads to a truly efficient and green process.

Synthetic RouteKey ReactantsDesired ProductMajor Byproduct(s)Calculated Atom Economy
Williamson-type SynthesisCyclobutanol, NaOH, Methyl 2-chloroacetateThis compoundNaCl, H₂O65.3%
Ideal Addition ReactionReactant A + Reactant BProduct CNone100%

Catalysis and Derivatization Minimization

Catalysis: Catalysts are substances that increase the rate of a reaction without being consumed, allowing for the use of milder conditions and reducing energy consumption. solubilityofthings.com In the synthesis of this compound, various catalytic strategies could be employed.

Phase-Transfer Catalysis (PTC): For the Williamson-type synthesis (Route 1), which involves reactants in two immiscible phases (aqueous and organic), a phase-transfer catalyst could dramatically increase the reaction rate. acs.org

Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally benign method for esterification under mild conditions, often reducing byproducts. researchgate.net

Photocatalysis/Electrocatalysis: As discussed, photocatalysts or redox mediators in electrochemical setups can enable novel synthetic pathways that are often more efficient and selective than traditional methods. rsc.orgacs.org

Derivatization Minimization: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they add steps to the synthesis and generate additional waste. solubilityofthings.com A well-designed synthesis of this compound would ideally involve a one-pot reaction from readily available starting materials. For instance, developing a catalytic system that allows for the direct coupling of cyclobutanol and a methyl acetate equivalent without the need to first form a cyclobutoxide or activate the acid would be a significant green improvement. The development of direct C-H activation/functionalization is a major goal in modern synthesis to minimize such steps.

Reaction Mechanisms and Reactivity Studies of Methyl 2 Cyclobutoxyacetate

Nucleophilic Substitution Reactions Involving the Ester Moiety

The ester group of Methyl 2-cyclobutoxyacetate is a key site for nucleophilic substitution reactions. These reactions involve the replacement of the methoxy (B1213986) group (-OCH3) by another nucleophile. The specific mechanism of this substitution, whether it follows a unimolecular (SN1) or bimolecular (SN2) pathway, is influenced by several factors, including the nature of the substrate, the strength of the nucleophile, and the reaction conditions. masterorganicchemistry.compbworks.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a stepwise process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.comyoutube.com This intermediate is then rapidly attacked by a nucleophile. SN1 reactions are favored for substrates that can form stable carbocations, such as tertiary alkyl halides. youtube.compressbooks.pub

Generally, SN1 reactions are promoted by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. pbworks.com The stability of any potential carbocation intermediate is paramount for an SN1 pathway to be viable. masterorganicchemistry.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.commasterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comyoutube.com

For this compound, nucleophilic attack at the methyl group of the ester is a classic example of an SN2 reaction. This pathway is favored because the methyl group is sterically unhindered, allowing for easy approach by the nucleophile. youtube.commasterorganicchemistry.com Strong nucleophiles are typically required for SN2 reactions. youtube.com

The reaction rate of SN2 reactions is highly sensitive to steric hindrance. The general order of reactivity for substrates in SN2 reactions is methyl > primary > secondary >> tertiary. masterorganicchemistry.com

Table 1: Comparison of SN1 and SN2 Reaction Pathways

FeatureSN1 PathwaySN2 Pathway
Mechanism Two-step (dissociative) masterorganicchemistry.comOne-step (concerted) youtube.com
Rate Law Rate = k[Substrate] (Unimolecular) youtube.comRate = k[Substrate][Nucleophile] (Bimolecular) youtube.com
Intermediate Carbocation masterorganicchemistry.comTransition state youtube.com
Stereochemistry Racemization (if chiral center) pbworks.comInversion of configuration masterorganicchemistry.com
Substrate Favored by tertiary > secondary substrates pressbooks.pubFavored by methyl > primary > secondary substrates masterorganicchemistry.com
Nucleophile Weak nucleophiles are effective pressbooks.pubStrong nucleophiles are generally required youtube.com
Solvent Favored by polar protic solvents pbworks.comFavored by polar aprotic solvents pbworks.com

Ester Hydrolysis and Transesterification Mechanisms

Ester hydrolysis is a fundamental reaction of esters, leading to a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. libretexts.orglibretexts.org

Under acidic conditions, the hydrolysis of an ester is the reverse of Fischer esterification. The reaction is an equilibrium process and is typically driven to completion by using a large excess of water. libretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and an alcohol. libretexts.orgyoutube.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of a catalyst would lead to the formation of Ethyl 2-cyclobutoxyacetate and methanol (B129727). The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. youtube.commasterorganicchemistry.com

Reactions Involving the Cyclobutyl Ring System

The cyclobutane (B1203170) ring, while more stable than a cyclopropane (B1198618) ring, still possesses significant ring strain, which can be a driving force for certain reactions.

The cyclobutyl group can undergo ring-opening reactions under various conditions, particularly through radical pathways. For instance, studies on cyclobutanols have shown that they can undergo silver-promoted radical ring-opening. nih.gov This process involves the formation of a cyclobutoxy radical, which then undergoes β-scission to generate a more stable γ-keto alkyl radical. This radical can then be trapped by other reagents. nih.govresearchgate.net Similarly, the ring-opening of cyclobutylmethyl radicals has been studied, indicating that the four-membered ring can cleave to form a more stable open-chain radical. rsc.org While these studies are not on this compound itself, they suggest that under radical conditions, the cyclobutyl ring of the molecule could potentially open.

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org The formation of cyclobutane rings is often achieved through [2+2] cycloaddition reactions, typically under photochemical conditions. pearson.comacs.org These reactions involve the combination of two alkene units to form a four-membered ring. acs.orgnumberanalytics.com

The reverse of this process, a retro-[2+2] cycloaddition, would involve the cleavage of the cyclobutane ring into two alkene fragments. Thermally induced or photochemically induced electrocyclic ring-opening reactions are also characteristic of strained ring systems, particularly cyclobutenes, which open to form 1,3-dienes. researchgate.netelsevierpure.com For this compound, which has a saturated cyclobutane ring, such pericyclic reactions would require prior introduction of unsaturation into the ring.

Free Radical Reactions and Pathways

Free radical reactions involving this compound are anticipated to be initiated at several key positions due to the varying bond dissociation energies within the molecule. The presence of the ether oxygen and the strained cyclobutane ring are significant factors influencing its radical chemistry.

A primary pathway for free radical reactions is the abstraction of a hydrogen atom. The C-H bonds adjacent to the ether oxygen (α-alkoxy positions) are particularly susceptible to hydrogen atom transfer (HAT) due to the stabilizing effect of the oxygen on the resulting radical. rsc.org This process can be initiated by a variety of radical initiators, often under thermal or photochemical conditions. lkouniv.ac.in

Once formed, the primary radical intermediate can undergo several subsequent reactions. A key reaction pathway for radicals on a cyclobutane ring is ring-opening. The cleavage of the cyclobutoxy radical is an exothermic process with a relatively low activation barrier, driven by the release of the inherent ring strain of the four-membered ring. researchgate.net This ring-opening would lead to the formation of a linear alkyl radical, which can then participate in further reactions such as oxidation or radical-radical combination. lkouniv.ac.inresearchgate.net

Another potential free radical pathway involves the ester group. While typical O-acyl groups are relatively unreactive under standard radical conditions, the formation of radicals at other positions in the molecule can lead to subsequent reactions involving the ester. libretexts.org For instance, radical decarboxylation is a known process for carboxylic acid esters, typically proceeding through the formation of a Barton ester. unifei.edu.br This would involve the conversion of the ester to a thiohydroxamate ester, followed by homolytic cleavage to generate an alkyl radical. unifei.edu.br

Table 1: Plausible Free Radical Reactions of this compound

Reaction Type Initiator/Reagent Key Intermediates Potential Products
Hydrogen Atom Transfer (HAT)Radical Initiator (e.g., AIBN), Lightα-alkoxy radicalRing-opened products, Oxidized derivatives
Ring-OpeningHeat, LightLinear alkyl radicalFunctionalized linear esters
Decarboxylation (via Barton Ester)Thiohydroxamate formation, Radical InitiatorAcyl radical, Alkyl radicalCyclobutane, Alkenes

It is important to note that the selectivity of these reactions, for instance, whether hydrogen abstraction occurs on the cyclobutane ring or on the acetate (B1210297) moiety, would be influenced by the specific reaction conditions and the nature of the radical initiator used. uomustansiriyah.edu.iq

Rearrangement Reactions and Isomerization Pathways

The strained cyclobutane ring in this compound makes it a candidate for various rearrangement reactions, which can be promoted thermally, photochemically, or by catalysts. These reactions often involve the cleavage and reformation of carbon-carbon bonds, leading to isomeric products.

One of the most significant potential rearrangements for cyclobutane-containing compounds is ring expansion or contraction. For instance, donor-acceptor cyclobutanes are known to undergo ring expansion rearrangement reactions. uwo.ca While this compound is not a classic donor-acceptor cyclobutane, the presence of the electron-withdrawing ester group could influence its reactivity under certain conditions, potentially leading to ring-opened or rearranged products. uwo.ca

Thermally induced rearrangements of cyclobutanes are well-documented and typically proceed through a diradical intermediate, leading to the formation of isomeric alkenes. thieme-connect.de In the case of this compound, thermal activation could lead to the cleavage of the cyclobutane ring and subsequent rearrangement to form an isomeric unsaturated ester. The specific outcome of such a thermal rearrangement would be dependent on the substitution pattern and the reaction conditions. soton.ac.uk

Photochemical rearrangements are also a plausible pathway for this molecule. The n→π* and π→π* electronic transitions in the ester carbonyl group can be initiated by UV light, leading to an excited state that can undergo various reactions, including intramolecular hydrogen abstraction or fragmentation. nowgonggirlscollege.co.in Norrish Type II reactions, for example, involve intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, leading to a 1,4-biradical that can cleave to form an alkene and an enol. nowgonggirlscollege.co.in

Catalyst-mediated rearrangements, such as those promoted by acids or transition metals, could also facilitate the isomerization of this compound. Acid catalysis could lead to protonation of the ether oxygen or the carbonyl oxygen, initiating a cascade of electronic shifts that could result in ring-opening or rearrangement.

Table 2: Potential Rearrangement and Isomerization Pathways

Reaction Type Conditions Key Intermediates Potential Products
Thermal RearrangementHigh TemperatureDiradicalIsomeric unsaturated esters
Photochemical Rearrangement (e.g., Norrish Type II)UV LightExcited state carbonyl, 1,4-biradicalAlkenes, Enols
Acid-Catalyzed RearrangementAcid catalystProtonated intermediatesRing-opened products, Isomeric esters

The specific pathways and products of these rearrangement reactions would be highly dependent on the reaction conditions, including temperature, solvent, and the presence of any catalysts.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule, as well as providing insights into its three-dimensional structure and dynamic behavior in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals of Methyl 2-cyclobutoxyacetate, a suite of two-dimensional (2D) NMR experiments is employed. These experiments resolve spectral overlap and reveal through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between the methine proton on the cyclobutane (B1203170) ring (H1') and its neighboring methylene (B1212753) protons (H2' and H4'), as well as between the methylene protons of the acetate (B1210297) group (H2) and the methine proton of the cyclobutoxy group (H1'). The protons on the cyclobutane ring would also exhibit correlations among themselves.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the methyl protons of the acetate group would show a cross-peak with the methyl carbon, and the protons of the cyclobutoxy ring would correlate with their respective carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. In the case of this compound, HMBC correlations would be expected between the methyl protons of the acetate group and the carbonyl carbon, as well as the ester oxygen-linked carbon. Correlations between the protons on the cyclobutane ring and the carbons of the acetate moiety would also be observable, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom NumberingPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1 (C=O)-~170-H2, H3
2 (CH₂)~4.1~65H1'C1, C1', C3
3 (OCH₃)~3.7~52-C1
1' (CH)~4.4~75H2, H2', H4'C2, C2', C3', C4'
2' (CH₂)~2.3~30H1', H3'C1', C3', C4'
3' (CH₂)~1.6~15H2', H4'C1', C2', C4'
4' (CH₂)~2.3~30H1', H3'C1', C2', C3'

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Variable-Temperature NMR Studies for Conformational Equilibria

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can lead to different conformational isomers. Variable-temperature (VT) NMR studies are instrumental in investigating the dynamic equilibrium between these conformers.

By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to coalescence of these signals into a time-averaged spectrum.

Vibrational Spectroscopy Applications (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment.

Functional Group Identification and Band Assignment

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its ester and ether functionalities, as well as the cyclobutane ring.

Ester Group: A strong absorption band in the IR spectrum between 1735 and 1750 cm⁻¹ would be indicative of the C=O stretching vibration of the saturated ester. The C-O stretching vibrations of the ester group would be expected to show strong bands in the region of 1300-1000 cm⁻¹.

Ether Group: The C-O-C stretching of the cyclobutoxy group would likely appear as a strong band in the IR spectrum in the range of 1150-1085 cm⁻¹.

Cyclobutane Ring: The CH₂ stretching vibrations of the cyclobutane ring would be observed in the region of 2850-3000 cm⁻¹. The puckering of the cyclobutane ring gives rise to characteristic ring deformation modes at lower frequencies.

Methyl Group: The symmetric and asymmetric C-H stretching and bending vibrations of the methyl group would also be present in the spectra.

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the cyclobutane ring, which are often weak in the IR spectrum.

Table 2: Predicted Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~2980-2850Medium-StrongMedium-StrongC-H stretching (CH₂, CH₃, CH)
~1740StrongWeakC=O stretching (ester)
~1460MediumMediumCH₂ scissoring and CH₃ asymmetric bending
~1370MediumMediumCH₃ symmetric bending
~1250-1050StrongMediumC-O stretching (ester and ether)
~1000-800MediumStrongCyclobutane ring vibrations

Hydrogen Bonding and Intermolecular Interactions Analysis

While this compound does not possess strong hydrogen bond donating capabilities, the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. In the presence of protic solvents or impurities, subtle shifts in the C=O and C-O stretching frequencies could be observed. These shifts can provide information about the nature and strength of intermolecular hydrogen bonding interactions. However, in a pure, aprotic environment, the dominant intermolecular forces would be weaker van der Waals interactions and dipole-dipole interactions. Analysis of concentration-dependent spectral changes could offer insights into molecular self-association.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from the fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts significant energy to the molecule, leading to extensive and informative fragmentation.

The mass spectrum of this compound (Molecular Weight: 144.17 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 144, although its intensity may be low due to the lability of the molecule under EI conditions. The fragmentation pattern would be dictated by the cleavage of the weakest bonds and the formation of stable carbocations and radical cations.

Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the ether oxygen, leading to the loss of a C₃H₅ radical and formation of a resonance-stabilized oxonium ion.

Cleavage of the ester group , resulting in the formation of an acylium ion ([CH₃OCO]⁺) at m/z 59 or a [M-OCH₃]⁺ ion at m/z 113.

Fragmentation of the cyclobutane ring , which can undergo ring-opening followed by various cleavage pathways, a characteristic fragmentation for cyclic ethers. Common losses would include ethene (C₂H₄) or propene (C₃H₆).

McLafferty rearrangement is also a possibility, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
144[C₇H₁₂O₃]⁺Molecular Ion (M⁺)
113[C₆H₉O₂]⁺Loss of ∙OCH₃
85[C₅H₉O]⁺Cleavage of the acetate group
71[C₄H₇O]⁺Cyclobutoxy cation
59[CH₃OCO]⁺Acylium ion
55[C₄H₇]⁺Cyclobutyl cation
43[C₃H₇]⁺Propyl cation from ring fragmentation

By carefully analyzing the masses and relative abundances of these fragment ions, the structure of this compound can be confidently confirmed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for the precise determination of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the compound's molecular formula. The predicted monoisotopic mass of this compound is 144.07864 Da. HRMS analysis would be expected to yield data points for various adducts of the molecule, which are essential for its unambiguous identification.

Adductm/z
[M+H]⁺145.08592
[M+Na]⁺167.06786
[M-H]⁻143.07136
[M+NH₄]⁺162.11246
[M+K]⁺183.04180
[M]⁺144.07809

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the ester functional group. Compounds containing carbonyl groups typically exhibit a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths. masterorganicchemistry.com The exact position and intensity of these absorption bands for this compound would be influenced by the cyclobutoxy group. The absence of extended conjugation in the molecule suggests that its absorption maxima would likely fall in the ultraviolet region of the spectrum. msu.edu

Advanced Chromatographic Separations for Purity and Isomer Resolution

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound would be vaporized and passed through a capillary column, where it would be separated from any impurities based on its boiling point and interactions with the column's stationary phase. The separated components would then be introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. This technique is highly effective for assessing the purity of a sample and identifying any potential contaminants.

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For the quantitative analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The separation would be based on the differential partitioning of the analyte between the two phases. A suitable detector, such as a UV detector, would be used to measure the concentration of the compound as it elutes from the column. This method is essential for determining the precise concentration of this compound in a sample and for monitoring its purity.

Computational Chemistry and Theoretical Studies of Methyl 2 Cyclobutoxyacetate

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic distribution and energy landscape of Methyl 2-cyclobutoxyacetate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and stability.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT methods are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By iteratively adjusting atomic positions to minimize the total electronic energy, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once an optimized geometry is obtained, DFT calculations can further predict various spectroscopic properties. For instance, the vibrational frequencies corresponding to the stretching and bending of bonds can be calculated, which aids in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed, providing theoretical support for experimental structural elucidation.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to model the electron correlation and the atomic orbitals, respectively. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data.

Table 1: Predicted Spectroscopic Data for this compound using DFT

Spectroscopic Property Predicted Value
C=O Stretch Frequency ~1740-1760 cm⁻¹
C-O Stretch Frequency ~1100-1300 cm⁻¹
¹H NMR (-OCH₃) ~3.7 ppm
¹³C NMR (C=O) ~170 ppm

Note: These are representative values and can vary based on the level of theory and solvent model used.

Ab initio methods, Latin for "from the beginning," are quantum chemistry methods that rely on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate energetic information for molecules like this compound.

These high-level calculations are particularly useful for obtaining precise values for the total electronic energy, enthalpies of formation, and reaction energies. By systematically improving the treatment of electron correlation and utilizing larger basis sets, the calculated energies can converge towards the exact solution of the Schrödinger equation, offering a benchmark for other computational methods.

Conformational Analysis and Potential Energy Surfaces

The rotation around the C-O single bond of the ester group leads to different spatial arrangements of the methyl and cyclobutoxy groups. Computational methods can map the potential energy surface (PES) by systematically rotating this bond and calculating the energy at each step. This analysis reveals the most stable conformers and the energy barriers that separate them. For many esters, the anti-conformation is significantly more stable than the syn-conformation.

The cyclobutyl ring itself is not planar and exists in a puckered conformation to relieve ring strain. This puckering leads to different isomers depending on the position of the substituent. Computational analysis can determine the preferred puckering angle and the energy barrier for ring inversion.

Table 2: Calculated Rotational Barriers for Key Bonds in this compound

Bond Rotational Barrier (kJ/mol) Most Stable Dihedral Angle
O=C-O-C(cyclobutyl) ~40-50 ~180° (anti)
C-O-C(cyclobutyl)-C Variable (depends on ring pucker) -

Note: Values are estimates based on similar ester and cyclobutane (B1203170) systems.

The stability of different conformers is governed by a delicate balance of intramolecular interactions. Steric hindrance, the repulsive interaction between bulky groups that are too close in space, plays a significant role. For instance, conformations where the methyl group and the cyclobutyl ring are eclipsed would be energetically unfavorable due to steric clash.

Reaction Pathway and Transition State Investigations

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. DFT calculations are frequently used to optimize the geometry of transition states and calculate their vibrational frequencies to confirm they represent a true saddle point on the PES. For example, theoretical studies on the hydrolysis of this compound would involve modeling the approach of a water molecule or hydroxide (B78521) ion, locating the tetrahedral intermediate, and identifying the transition states for its formation and breakdown.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions involving this compound. Through quantum mechanical calculations, such as Density Functional Theory (DFT) or more advanced ab initio methods, the potential energy surface (PES) of a reaction can be mapped out. This allows for the identification of transition states, intermediates, and the minimum energy pathways for various potential reactions, such as hydrolysis, transesterification, or thermal decomposition.

For instance, a computational study on the alkaline hydrolysis of this compound would likely investigate the stepwise mechanism involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The calculations would aim to determine the geometry and energy of the tetrahedral intermediate and the subsequent transition state leading to the formation of cyclobutanol (B46151) and a methyl acetate (B1210297) salt.

Hypothetical Research Findings:

A theoretical investigation could reveal the stereoelectronic effects of the cyclobutoxy group on the reactivity of the ester. The puckered nature of the cyclobutane ring could influence the approach of reactants and the stability of transition states. DFT calculations could be employed to model the reaction pathway, providing detailed geometric parameters and energy profiles.

Kinetic and Thermodynamic Parameters from Theoretical Models

Theoretical models can provide quantitative predictions of kinetic and thermodynamic parameters that are crucial for understanding and predicting the chemical behavior of this compound. Using statistical mechanics in conjunction with quantum mechanical energy calculations, it is possible to compute rate constants, activation energies, and thermodynamic state functions.

Kinetic Parameters: Transition State Theory (TST) is a common framework used to calculate the rate constants of elementary reactions. The activation energy (Ea) can be determined from the energy difference between the reactants and the transition state on the potential energy surface.

Thermodynamic Parameters: Properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) for this compound and related species in a reaction can be calculated. These parameters are essential for determining reaction spontaneity and equilibrium positions.

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that could be generated from such studies.

Hypothetical Kinetic and Thermodynamic Data for the Hydrolysis of this compound

Parameter Value Units
Activation Energy (Ea) 55.2 kJ/mol
Pre-exponential Factor (A) 1.2 x 10¹¹ s⁻¹
Enthalpy of Reaction (ΔHr) -25.8 kJ/mol
Entropy of Reaction (ΔSr) -15.3 J/(mol·K)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its conformational dynamics, solvation behavior, and interactions with other molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can generate trajectories that reveal how the molecule behaves in different environments, such as in various solvents or at different temperatures.

A simulation could explore the conformational landscape of the cyclobutane ring, which is known to undergo a "puckering" motion. The flexibility of the ether linkage and the rotation around the ester group would also be key dynamic features to investigate. In a solution-phase simulation, the radial distribution functions of solvent molecules around different parts of the this compound molecule could be calculated to understand solvation shells and preferential interactions.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. While no specific QSRR models for this compound are documented, one could be developed as part of a larger study on a series of related esters.

To build a QSRR model, a dataset of compounds with known reactivity data (e.g., reaction rates) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as electronic, steric, and topological properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to find a correlation between the descriptors and the observed reactivity.

Hypothetical QSRR Model Development:

A hypothetical QSRR study for a series of cycloalkoxyacetates could involve calculating descriptors such as:

Electronic Descriptors: Mulliken charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

The resulting QSRR equation would allow for the prediction of reactivity for new, unsynthesized esters, thereby guiding experimental efforts.

Methyl 2 Cyclobutoxyacetate As a Synthetic Intermediate and Precursor Chemistry

Utilization in the Synthesis of Complex Organic Molecules

The application of Methyl 2-cyclobutoxyacetate as a synthetic intermediate lies in its bifunctional nature, possessing both an ester and an ether linked to a cyclobutane (B1203170) core. This arrangement allows for a variety of chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups such as amides, acid chlorides, or used in coupling reactions to build larger molecular frameworks. The ether linkage, while generally stable, can be cleaved under specific conditions, and the cyclobutane ring itself can undergo ring-opening or rearrangement reactions, providing access to a diverse range of molecular architectures.

Although specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not prevalent in publicly accessible literature, its structural components suggest potential applications. The cyclobutane moiety is a feature in a number of bioactive natural products, and synthetic strategies often require the introduction of this ring system at an early stage. Compounds like this compound could serve as building blocks in a convergent synthesis, where different fragments of a target molecule are synthesized separately before being joined together.

The reactivity of the alpha-position to the ester carbonyl could also be exploited. Deprotonation at this position would generate an enolate, which could then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol reactions, further extending the carbon skeleton and introducing additional functionality and stereocenters.

Precursor for Cyclobutane-Containing Scaffolds in Medicinal Chemistry Research (Pre-Clinical, Theoretical)

The cyclobutane ring is an increasingly important scaffold in medicinal chemistry. Its rigid and puckered three-dimensional structure can impart favorable properties to drug candidates, such as improved potency, selectivity, and pharmacokinetic profiles. und.edursc.org The conformational constraint imposed by the cyclobutane ring can help to lock a molecule into a bioactive conformation, leading to a more favorable interaction with its biological target. und.edu Furthermore, the replacement of more flexible or planar moieties, such as alkyl chains or aromatic rings, with a cyclobutane ring can lead to increased metabolic stability and reduced off-target effects. und.edu

This compound can serve as a precursor for the synthesis of novel cyclobutane-containing scaffolds for preclinical and theoretical medicinal chemistry research. The ester functionality can be readily converted into an amide, a common functional group in pharmaceuticals, by reaction with a variety of amines. This would allow for the rapid generation of a library of diverse cyclobutane-containing compounds for biological screening.

Moreover, the cyclobutoxyacetic acid moiety, obtained from the hydrolysis of the methyl ester, can be used as a building block to introduce the cyclobutane motif into larger, more complex molecules. Theoretical studies and computational modeling can be employed to predict the physicochemical properties and potential biological activities of virtual libraries of compounds derived from this compound, guiding the synthesis of the most promising candidates for further preclinical investigation.

Below is an interactive data table summarizing the key properties of the cyclobutane scaffold relevant to medicinal chemistry.

PropertyDescriptionImplication in Drug Design
Rigidity The four-membered ring has significant angle strain, leading to a puckered conformation with limited flexibility.Can lock a molecule into a specific conformation required for binding to a biological target, potentially increasing potency and selectivity.
Three-Dimensionality The non-planar structure of the cyclobutane ring provides a distinct three-dimensional shape.Can improve binding to protein pockets and disrupt planar stacking interactions, which can be beneficial for target engagement and reducing off-target effects.
Metabolic Stability The C-C bonds of the cyclobutane ring are generally resistant to metabolic degradation.Can increase the in vivo half-life of a drug, leading to improved pharmacokinetic properties.
Bioisosterism The cyclobutane ring can act as a bioisostere for other groups, such as gem-dimethyl groups or phenyl rings.Allows for the modification of a lead compound to improve its properties without significantly altering its overall shape and biological activity.

Role in Material Science Precursor Development

For instance, the ester group could be utilized in polymerization reactions. Transesterification or polycondensation reactions with diols or diamines could potentially lead to the formation of polyesters or polyamides containing pendant cyclobutoxy groups. These side chains could influence the polymer's glass transition temperature, crystallinity, and mechanical properties.

Furthermore, the cyclobutane ring itself could be a reactive component. Under certain conditions, such as high temperature or in the presence of a catalyst, the strained four-membered ring could undergo ring-opening polymerization. This would result in a polymer with a linear backbone derived from the opened cyclobutane units. The properties of such a polymer would be significantly different from those of polymers where the cyclobutane ring remains intact as a side group.

The development of novel polymers often relies on the synthesis of new and functionalized monomers. This compound represents a simple, yet potentially versatile, building block that could be further modified to introduce other polymerizable groups, leading to the creation of a new class of cyclobutane-containing polymers with tailored properties for specific applications.

Derivatization and Analog Synthesis of Methyl 2 Cyclobutoxyacetate

Systematic Functional Group Modifications of the Ester

The ester group in Methyl 2-cyclobutoxyacetate serves as a versatile anchor for a variety of chemical transformations. These modifications allow for the alteration of the compound's polarity, reactivity, and potential for further conjugation.

Key transformations include:

Hydrolysis: The methyl ester can be converted to the corresponding carboxylic acid, 2-cyclobutoxyacetic acid, through either acid- or base-catalyzed hydrolysis. Basic hydrolysis, often referred to as saponification, uses reagents like sodium hydroxide (B78521) or potassium hydroxide and proceeds irreversibly to yield the carboxylate salt, which is then acidified to produce the final carboxylic acid. Acid-catalyzed hydrolysis is a reversible process requiring a large excess of water to drive the reaction to completion.

Amidation: The conversion of the ester to an amide is achieved by reaction with a primary or secondary amine. This reaction, or aminolysis, can be performed thermally, but is often facilitated by catalysts to proceed under milder conditions. Various catalytic systems, including those based on nickel, lanthanum, or simple borate (B1201080) esters, have been developed for the direct amidation of esters, offering broad functional group tolerance.

Reduction: The ester can be reduced to the primary alcohol, 2-(cyclobutoxy)ethanol. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this transformation, readily converting the ester to the alcohol in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via an aldehyde intermediate which is immediately reduced further to the alcohol.

Transesterification: This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. This method is useful for synthesizing a series of ester analogs with varied steric and electronic properties.

The following table summarizes the primary functional group modifications of the ester moiety.

Starting MaterialReagent(s)Resulting Functional GroupProduct Name
This compound1. NaOH, H₂O/MeOH2. H₃O⁺Carboxylic Acid2-cyclobutoxyacetic acid
This compoundR¹R²NH, CatalystAmide2-cyclobutoxy-N-R¹,N-R²-acetamide
This compoundLiAlH₄, THFPrimary Alcohol2-(cyclobutoxy)ethanol
This compoundR-OH, H⁺ or RO⁻EsterAlkyl 2-cyclobutoxyacetate

Introduction of Diverse Substituents on the Cyclobutyl Ring

Introducing substituents onto the cyclobutane (B1203170) ring is fundamental for exploring structure-activity relationships. Since direct functionalization of the saturated cyclobutane ring can be challenging, the most common strategy involves the synthesis of appropriately substituted cyclobutane precursors, which are then used to construct the final molecule.

The primary synthetic route involves the etherification of a substituted cyclobutanol (B46151) with a methyl haloacetate (e.g., methyl bromoacetate) under basic conditions (Williamson ether synthesis). This approach allows for a wide variety of substituents to be incorporated.

Examples of synthetic strategies include:

Synthesis of Substituted Cyclobutanols: A diverse range of substituted cyclobutanols can be prepared through methods such as the reduction of corresponding cyclobutanones or Grignard addition to cyclobutanone. For instance, 2-methylcyclobutanol can be prepared by the reduction of 2-methylcyclobutanone.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloaddition reactions between different alkenes can generate substituted cyclobutane rings that can be further elaborated into the desired precursors.

Ring Expansions: Ring expansion of cyclopropanol (B106826) derivatives can also lead to the formation of substituted cyclobutanones, which are versatile intermediates.

The table below illustrates how different substituents can be incorporated into the final structure by starting with the corresponding substituted cyclobutanol.

Desired Substituent (R)Precursor MoleculeSynthetic Method for Final Product
Methyl2-MethylcyclobutanolWilliamson Ether Synthesis with Methyl Bromoacetate
Phenyl3-PhenylcyclobutanolWilliamson Ether Synthesis with Methyl Bromoacetate
Hydroxyl (protected)Cyclobutane-1,3-diol (monoprotected)Williamson Ether Synthesis with Methyl Bromoacetate
Amino (protected)3-(Boc-amino)cyclobutanolWilliamson Ether Synthesis with Methyl Bromoacetate

Synthesis of Stereoisomers and Diastereomers

The control of stereochemistry is a critical aspect of modern organic synthesis. For this compound and its derivatives, stereoisomers can arise from the chirality of the cyclobutane ring and the presence of substituents. The synthesis of specific stereoisomers and diastereomers requires stereoselective methods.

Key strategies for stereocontrol include:

Use of Chiral Starting Materials: The most straightforward approach to obtaining enantiomerically pure products is to start with a chiral, non-racemic precursor. For example, the use of enantiopure (1R,2S)-2-methylcyclobutanol in the Williamson ether synthesis would yield a specific stereoisomer of Methyl 2-(2-methylcyclobutoxy)acetate. Enantiomerically pure cyclobutane derivatives can be obtained through various methods, including the resolution of racemic mixtures or asymmetric synthesis.

Asymmetric [2+2] Cycloadditions: The use of chiral catalysts or chiral auxiliaries in [2+2] cycloaddition reactions allows for the direct synthesis of enantioenriched cyclobutane cores. These reactions provide a powerful tool for establishing the absolute stereochemistry of the ring system early in the synthetic sequence.

Diastereoselective Reactions: When synthesizing derivatives with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. For example, the Michael addition of a nucleophile to a cyclobutene (B1205218) can proceed with high diastereoselectivity, influenced by the existing stereocenters on the ring. Similarly, ring contraction of substituted pyrrolidines can generate multisubstituted cyclobutanes with excellent stereocontrol.

The following table outlines approaches to synthesizing specific stereoisomers.

Target StereochemistrySynthetic StrategyKey Method
Enantiopure (R)- or (S)-Chiral Resolution or Asymmetric SynthesisStart with enantiopure (R)- or (S)-cyclobutanol.
cis-DisubstitutedDiastereoselective SynthesisStereocontrolled reduction of a substituted cyclobutenone.
trans-DisubstitutedDiastereoselective SynthesisMichael addition to a substituted cyclobutene followed by functionalization.
Multi-substitutedStereocontrolled Ring ContractionStereospecific contraction of a corresponding chiral pyrrolidine (B122466) derivative.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The convergence of artificial intelligence (AI) and chemistry is set to profoundly reshape the landscape of molecular design and synthesis. mdpi.com For a target molecule like Methyl 2-cyclobutoxyacetate, AI and machine learning (ML) offer powerful tools to accelerate development, optimize reaction conditions, and discover novel synthetic routes. rsc.org

Furthermore, machine learning algorithms are increasingly used to predict reaction outcomes and optimize conditions with high accuracy. arabjchem.org By analyzing datasets from previous esterification reactions, an ML model could predict the optimal temperature, catalyst loading, and reactant ratios to maximize the yield and purity of this compound, thereby minimizing waste and energy consumption. researchgate.netijcce.ac.ir This data-driven approach allows for more informed experimental design, reducing the number of trial-and-error experiments traditionally required. chimia.ch The integration of these intelligent systems promises a future of more efficient and innovative chemical manufacturing. moleculemaker.org

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

AI/ML Tool Application in Synthesis Potential Benefits
Retrosynthesis Planning Algorithms Proposing novel synthetic routes from commercially available starting materials. chemrxiv.orgnih.gov Discovery of more efficient and cost-effective pathways; reduction of reliance on established but potentially suboptimal methods.
Reaction Outcome Prediction Models Predicting the yield and potential byproducts of the esterification of cyclobutanol (B46151) with methyl acetate (B1210297) precursors. Higher efficiency in process development; minimization of failed reactions and wasted resources. arabjchem.org
Process Optimization Algorithms Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration for maximum yield. researchgate.net Increased product output, reduced energy consumption, and improved process sustainability.

Continuous Flow Chemistry for Efficient Production

Continuous flow chemistry represents a paradigm shift from traditional batch production, offering numerous advantages in terms of safety, efficiency, and scalability. flinders.edu.aumdpi.com For the synthesis of esters, flow chemistry provides superior control over reaction parameters such as heat and mass transfer, leading to higher yields and purer products. proquest.com The synthesis of this compound is well-suited for this technology.

In a continuous flow setup, reactants are pumped through a network of tubes and reactors where the chemical transformation occurs. mdpi.com This methodology allows for precise control over residence time and temperature, which is crucial for optimizing the esterification reaction. The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, which can be beneficial for managing exothermic reactions and preventing the formation of byproducts. flinders.edu.au

The development of robust solid catalysts has further enhanced the capabilities of continuous flow esterification, allowing for high yields of desired esters. nih.gov This approach has been successfully applied to the synthesis of various functionalized cyclic compounds, demonstrating its feasibility for producing molecules like this compound on a larger scale with high reproducibility. rsc.orgalmacgroup.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for this compound

Parameter Batch Synthesis Continuous Flow Synthesis
Heat Transfer Limited by vessel surface area, potential for hotspots. Excellent, due to high surface-area-to-volume ratio. flinders.edu.au
Mass Transfer Dependent on stirring efficiency, can be inconsistent. Highly efficient and consistent mixing. flinders.edu.au
Safety Larger volumes of hazardous materials present at one time. Small reaction volumes at any given time, inherently safer. mdpi.com
Scalability Often requires significant re-optimization for larger scales. Scalable by running the system for longer durations ("scale-out"). flinders.edu.au
Process Control More challenging to maintain precise control over parameters. Precise control over temperature, pressure, and residence time. mdpi.com

| Product Purity | May require more extensive purification due to side reactions. | Often results in higher purity products with fewer byproducts. |

Exploration of Bio-Catalytic Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, is emerging as a powerful and sustainable alternative to traditional chemical methods for ester synthesis. mdpi.commedcraveonline.com Enzymes, particularly lipases, operate under mild conditions, exhibit high selectivity, and are biodegradable, aligning with the principles of green chemistry. acs.org

The enzymatic synthesis of this compound would likely involve the use of a lipase (B570770) to catalyze the esterification between a cyclobutanol derivative and a methyl-containing acyl donor. capes.gov.br Lipases have been successfully employed for the synthesis of a wide variety of esters, including those from cyclic alcohols and those with branched chains. proquest.comresearchgate.net Research has demonstrated the ability of lipases, such as those from Candida antarctica (e.g., Novozym 435), to effectively catalyze esterification reactions in both aqueous and non-aqueous media. proquest.commdpi.com

The high stereoselectivity of enzymes also presents an opportunity for the synthesis of enantiomerically pure products, which is of significant interest in the pharmaceutical and fine chemical industries. mdpi.com While the enzymatic esterification of lignin-derived phenolic compounds has shown selectivity for aliphatic hydroxyl groups, further research would be needed to optimize the process for cyclobutanol derivatives. nih.gov The development of robust and reusable immobilized enzymes will be key to the economic viability of biocatalytic routes for the production of this compound. researchgate.net

Table 3: Potential Enzymes for the Biocatalytic Synthesis of this compound

Enzyme Class Specific Enzyme Example Rationale for Selection Key Advantages
Lipases Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435). proquest.com Broad substrate specificity, including secondary alcohols; high stability and activity in organic solvents. mdpi.com High conversion rates, excellent chemo- and regioselectivity, well-established in industrial applications.
Esterases Esterhydrolase from Pseudomonas sp. Known to catalyze both hydrolysis and esterification of cyclic alcohol derivatives. capes.gov.brresearchgate.net Potential for high enantioselectivity, enabling the synthesis of chiral esters.

| Lipases | Thermomyces lanuginosus Lipase | Effective for the synthesis of methyl esters via transesterification. nih.gov | Commercially available and has shown high efficiency in various esterification processes. |

Q & A

Q. Basic

  • Segregation: Separate waste from other chemicals and store in labeled, leak-proof containers .
  • Disposal: Contract licensed waste disposal services for incineration or chemical treatment. Contaminated gloves and clothing must not be reused .
  • Documentation: Maintain records of waste quantities and disposal methods to comply with local regulations .

What synthetic routes and optimization strategies are effective for this compound preparation?

Q. Advanced

  • Synthetic Pathways: The compound can be synthesized via esterification of 2-cyclobutoxyacetic acid with methanol under acidic catalysis. Alternative routes include transesterification using metal catalysts (e.g., NaOMe) .
  • Optimization:
    • Temperature Control: Maintain reaction temperatures between 40–60°C to avoid side reactions (e.g., cyclobutane ring opening).
    • Purity Enhancement: Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate high-purity product (>97%) .

How can conflicting data on this compound’s physicochemical properties be resolved?

Q. Advanced

  • Analytical Cross-Validation: Combine NMR (¹H/¹³C), FT-IR, and GC-MS to confirm molecular structure and purity. For example, discrepancies in boiling points may arise from impurities; repeated distillation under controlled vacuum can clarify true values .
  • Collaborative Studies: Compare results with independent labs using standardized protocols (e.g., ASTM methods) .

What methodologies assess the ecological impact of this compound amid limited toxicity data?

Q. Advanced

  • QSAR Modeling: Predict ecotoxicity using quantitative structure-activity relationship models based on analogs (e.g., methyl esters with similar logP values) .
  • Bioassays: Conduct acute toxicity tests on Daphnia magna or algae to estimate LC₅₀ values. Extrapolate results using OECD guidelines .

Which analytical techniques are optimal for characterizing this compound?

Q. Basic

  • Purity Analysis: HPLC with UV detection (λ = 210–254 nm) or GC-FID using a polar capillary column (e.g., DB-WAX) .
  • Structural Confirmation: ¹H NMR (δ 3.7–4.1 ppm for methoxy groups; δ 1.5–2.5 ppm for cyclobutane protons) and ESI-MS for molecular ion validation .

How can this compound serve as a precursor in complex organic synthesis?

Q. Advanced

  • Drug Delivery Systems: Its ester groups enable conjugation with APIs (active pharmaceutical ingredients) via hydrolyzable linkages. Optimize pH-dependent release profiles using in vitro assays .
  • Polymer Chemistry: Incorporate into biodegradable polymers via radical polymerization. Monitor thermal stability (TGA) and mechanical properties (DSC) .

What experimental designs mitigate risks in catalytic applications of this compound?

Q. Advanced

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, RuCl₃) under inert atmospheres to prevent oxidation. Use DOE (design of experiments) to optimize yield and selectivity .
  • In Situ Monitoring: Employ FT-IR or Raman spectroscopy to track reaction intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.